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  • Product: 1-ethenylcyclobutane-1-carboxylic acid
  • CAS: 1081560-06-6

Core Science & Biosynthesis

Foundational

1-ethenylcyclobutane-1-carboxylic acid chemical properties and structure

An In-depth Technical Guide to 1-Ethenylcyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications Introduction In the landscape of modern medicinal chemistry and materials science, molecules that offer confo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Ethenylcyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, molecules that offer conformational rigidity and unique three-dimensional structures are of paramount importance. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in drug design.[1] Its rigid geometry can enforce specific spatial orientations of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] When combined with the synthetic versatility of a vinyl carboxylic acid, the resulting molecule, 1-ethenylcyclobutane-1-carboxylic acid, represents a promising building block for the synthesis of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The structure of 1-ethenylcyclobutane-1-carboxylic acid features a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a vinyl (ethenyl) group and a carboxylic acid. This arrangement creates a sterically hindered and conformationally constrained molecule.

Caption: 2D structure of 1-ethenylcyclobutane-1-carboxylic acid.

Physicochemical Data Summary
PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C₇H₁₀O₂Elemental Composition
Molecular Weight 126.15 g/mol Elemental Composition
pKa ~4.5 - 5.0The acidity is expected to be slightly higher than a typical alkyl carboxylic acid due to the sp² hybridized carbon of the vinyl group.[6][7]
logP ~1.5 - 2.0Based on similar structures like 1-ethylcyclobutane-1-carboxylic acid.[4]
Boiling Point Estimated 200-220 °CExtrapolated from cyclobutanecarboxylic acid and considering the increased molecular weight.[3][8]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water.General solubility of carboxylic acids.

Part 2: Synthesis of 1-Ethenylcyclobutane-1-carboxylic Acid

A plausible synthetic route for 1-ethenylcyclobutane-1-carboxylic acid can be designed starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. The proposed pathway involves selective hydrolysis, conversion to an aldehyde, and a Wittig reaction to introduce the vinyl group.

G start Diethyl 1,1-cyclobutanedicarboxylate step1 1. KOH, EtOH/H2O 2. HCl (aq) start->step1 intermediate1 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid step1->intermediate1 step2 1. (COCl)₂, cat. DMF 2. H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) intermediate1->step2 intermediate2 Ethyl 1-formylcyclobutane-1-carboxylate step2->intermediate2 step3 Ph₃P=CH₂ (Wittig Reagent), THF intermediate2->step3 intermediate3 Ethyl 1-ethenylcyclobutane-1-carboxylate step3->intermediate3 step4 1. LiOH, THF/H₂O 2. HCl (aq) intermediate3->step4 end 1-Ethenylcyclobutane-1-carboxylic acid step4->end

Caption: Proposed synthetic workflow for 1-ethenylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid

  • To a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water, add a solution of potassium hydroxide (1.0 eq) in water dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Remove the ethanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the mono-acid.

Step 2: Synthesis of Ethyl 1-formylcyclobutane-1-carboxylate

  • Dissolve the mono-acid from Step 1 (1.0 eq) in dry dichloromethane under an inert atmosphere.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.

  • Dissolve the acid chloride in dry toluene and add palladium on barium sulfate (5 mol%) and quinoline (5 mol%).

  • Bubble hydrogen gas through the solution at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the catalyst and wash with toluene. Concentrate the filtrate to yield the crude aldehyde.

Step 3: Synthesis of Ethyl 1-ethenylcyclobutane-1-carboxylate (Wittig Reaction)

  • Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide (1.1 eq) in dry THF and adding a strong base such as n-butyllithium at -78 °C. Allow to warm to 0 °C.

  • Cool the ylide solution back to -78 °C and add a solution of the aldehyde from Step 2 (1.0 eq) in dry THF dropwise.[9][10][11]

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of the target molecule.[12]

Step 4: Synthesis of 1-Ethenylcyclobutane-1-carboxylic acid

  • Dissolve the ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 1-ethenylcyclobutane-1-carboxylic acid.

Part 3: Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for 1-ethenylcyclobutane-1-carboxylic acid. These predictions are based on established chemical shift ranges and fragmentation patterns for the constituent functional groups.[13][14][15]

Spectroscopic TechniquePredicted Characteristic Signals
¹H NMR δ 10-12 (s, 1H, COOH), 5.8-6.0 (dd, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 1.8-2.5 (m, 6H, cyclobutane protons).
¹³C NMR δ 175-180 (C=O), 135-140 (-CH=CH₂), 115-120 (-CH=CH₂), 45-55 (quaternary C), 25-35 (cyclobutane CH₂).
Infrared (IR) Spectroscopy 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~910 and 990 cm⁻¹ (vinyl C-H bends).[13][14][15]
Mass Spectrometry (MS) Molecular ion (M⁺) at m/z = 126. Key fragments may include loss of H₂O (m/z = 108), COOH (m/z = 81), and ethene (C₂H₄) via retro-[2+2] cycloaddition.

Part 4: Chemical Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 1-ethenylcyclobutane-1-carboxylic acid is dictated by its three main functional components: the strained cyclobutane ring, the reactive vinyl group, and the versatile carboxylic acid.

  • Cyclobutane Ring: The inherent ring strain can be exploited in ring-opening and ring-expansion reactions, providing access to more complex molecular scaffolds.[16]

  • Vinyl Group: The double bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and can participate in cycloaddition reactions such as the Diels-Alder reaction. It can also be a monomer for polymerization.[17][18]

  • Carboxylic Acid: This group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, allowing for further functionalization and conjugation to other molecules.[19][20]

Potential Applications in Drug Development and Materials Science

The unique structural features of 1-ethenylcyclobutane-1-carboxylic acid make it a valuable building block in several areas:

  • Medicinal Chemistry: The cyclobutane moiety is increasingly used as a bioisostere for other common groups like gem-dimethyl or phenyl rings, offering a way to improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][2] The rigid structure can help lock a molecule into a bioactive conformation.

  • Polymer Science: As a functionalized monomer, it could be used to synthesize polymers with unique thermal and mechanical properties conferred by the strained cyclobutane ring in the polymer backbone or as a pendant group.

  • Organic Synthesis: The molecule can serve as a versatile intermediate for the synthesis of complex natural products and other biologically active compounds that contain the cyclobutane motif.[21][22]

Conclusion

1-Ethenylcyclobutane-1-carboxylic acid is a molecule with significant potential, bridging the structural rigidity of the cyclobutane core with the synthetic utility of both a vinyl group and a carboxylic acid. While not extensively documented, a robust synthetic pathway can be proposed, and its chemical properties and reactivity can be confidently predicted. For researchers in drug discovery and materials science, this compound offers a unique and valuable tool for the design and synthesis of novel, high-value molecules.

References

  • Eastfine. (2026, January 29). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7).
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Sources

Exploratory

The Thermodynamic Landscape of 1-Vinylcyclobutane Derivatives: A Technical Guide for Researchers

Abstract The 1-vinylcyclobutane framework is a cornerstone in the study of strained-ring systems and pericyclic reactions. Its inherent ring strain, coupled with the reactivity of the vinyl substituent, creates a rich an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-vinylcyclobutane framework is a cornerstone in the study of strained-ring systems and pericyclic reactions. Its inherent ring strain, coupled with the reactivity of the vinyl substituent, creates a rich and complex thermodynamic landscape that is of significant interest to synthetic chemists, physical organic chemists, and drug development professionals. This technical guide provides an in-depth exploration of the thermodynamic stability of 1-vinylcyclobutane derivatives, focusing on the interplay between ring strain, substituent effects, and thermal rearrangements. We will delve into the key unimolecular reactions, namely the[1][2] sigmatropic rearrangement to cyclohexenes and the competing cycloreversion, supported by quantitative kinetic data, mechanistic insights from computational studies, and detailed experimental and computational protocols for the determination of thermodynamic parameters.

The Energetic Heart of the Matter: Ring Strain in the Cyclobutane Moiety

The thermodynamic properties of 1-vinylcyclobutane derivatives are fundamentally governed by the substantial ring strain inherent to the four-membered carbocycle. This strain arises from two primary sources:

  • Angle Strain: The deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar cyclobutane, the angles would be a highly strained 90°. To alleviate this, the ring adopts a puckered or "butterfly" conformation, which slightly reduces the angle strain to approximately 88°.[3]

  • Torsional Strain (Pitzer Strain): The eclipsing interactions between adjacent hydrogen atoms. The puckered conformation also serves to reduce these unfavorable interactions.[3]

The total ring strain energy of the parent cyclobutane is experimentally determined to be approximately 26.3 kcal/mol (110 kJ/mol).[3][4] This stored potential energy is a critical driving force for reactions that lead to the opening or expansion of the ring, as these transformations release this strain. The introduction of a vinyl group and other substituents can further modulate this strain energy. For instance, computational studies on 1,1-dimethylcyclobutane have shown that gem-disubstitution can reduce the ring strain by over 8 kcal/mol, highlighting the significant thermodynamic impact of substitution patterns.[5]

Navigating the Potential Energy Surface: Thermal Rearrangements of 1-Vinylcyclobutane

Upon heating, 1-vinylcyclobutane and its derivatives navigate a complex potential energy surface, leading primarily to two competing unimolecular reactions: a[1][2] sigmatropic rearrangement to a cyclohexene derivative and a retro-[2+2] cycloreversion (fragmentation) to ethylene and a diene.[6][7]

The Vinylcyclobutane-Cyclohexene Rearrangement

The most characteristic thermal reaction of 1-vinylcyclobutane is its isomerization to cyclohexene. This transformation is a classic example of a[1][2] sigmatropic carbon shift.[7][8]

Extensive experimental and computational studies have shown that this rearrangement is not a concerted pericyclic reaction governed by Woodward-Hoffmann rules.[9] Instead, it proceeds through a short-lived diradical intermediate formed by the homolytic cleavage of the C1-C2 bond of the cyclobutane ring.[2][5] This diradical exists on a very flat potential energy surface, often described as a "caldera," allowing for conformational flexibility before ring closure to the more thermodynamically stable six-membered ring.[2][9] The release of approximately 26 kcal/mol of ring strain provides a strong thermodynamic driving force for this rearrangement.[8]

Competing Fragmentation: Retro-[2+2] Cycloaddition

A parallel reaction pathway available to 1-vinylcyclobutane is the fragmentation into ethylene and 1,3-butadiene.[6][8] This process is also believed to proceed through the same diradical intermediate as the rearrangement to cyclohexene.[6] The partitioning between these two pathways is a function of temperature and substitution.

Quantitative Kinetics of 1-Vinylcyclobutane Isomerization

Kinetic studies provide crucial quantitative data on the energetics of these transformations. Shock-tube and static-reactor studies have determined the Arrhenius parameters for the thermal reactions of the parent 1-vinylcyclobutane.[8][10]

Reaction PathwayLog(A, s⁻¹)Activation Energy (Ea, kcal/mol)
Isomerization to Cyclohexene 13.447.5
Fragmentation to Ethene + Butadiene 14.549.8
Total Consumption of Vinylcyclobutane 14.549.3

Table 1: Arrhenius Parameters for the Thermal Reactions of 1-Vinylcyclobutane. Data compiled from combined lower-temperature and shock-tube studies.[8]

These data indicate that the isomerization to cyclohexene has a slightly lower activation barrier than the fragmentation pathway, making it the favored reaction at lower temperatures. The high activation energies for both processes reflect the significant energy required to break a carbon-carbon bond in the initial, rate-determining step.

The Role of Substituents: Modulating Stability and Reactivity

The introduction of substituents on either the cyclobutane ring or the vinyl group can profoundly influence the thermodynamic stability of the starting material and the kinetics of its subsequent rearrangements.

Effects on Ground-State Stability

Substituents can alter the ground-state energy of vinylcyclobutane derivatives through a combination of steric and electronic effects:

  • Steric Effects: Bulky substituents can increase steric strain, raising the ground-state energy and potentially accelerating strain-releasing rearrangements. Conversely, as seen with gem-dimethyl substitution, substituents can also alleviate existing strain.[5]

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the vinyl group can influence the stability of the π-system. For instance, conjugation of the vinyl group with an EWG can stabilize the ground state. The impact of substituents directly on the cyclobutane ring is also significant, with studies on substituted cyclobutanes showing a general stabilization of about 2.0 kcal/mol relative to the parent cyclobutane.[11]

Effects on Rearrangement Pathways: The Cope Rearrangement

A particularly important class of substituted vinylcyclobutanes are the cis-1,2-divinylcyclobutanes, which undergo the Cope rearrangement, a[2][2]-sigmatropic shift, to form cycloocta-1,5-dienes. This reaction is highly favorable due to the release of the significant ring strain of the cyclobutane.[6]

Cope_Rearrangement reactant cis-1,2-Divinylcyclobutane ts Chair-like Transition State reactant->ts Δ (Release of Ring Strain) product Cycloocta-1,5-diene ts->product

Computational studies on this system have elucidated the preference for a boat-like transition state and have calculated activation energies that are in good agreement with experimental data.[6] Substituents on the vinyl groups can dramatically affect the rate of the Cope rearrangement by stabilizing the diradical-like transition state.

Methodologies for Thermodynamic Assessment

A comprehensive understanding of the thermodynamic stability of 1-vinylcyclobutane derivatives relies on a synergistic combination of experimental and computational techniques.

Experimental Protocols

Oxygen Bomb Calorimetry: This is the primary experimental method for determining the standard enthalpy of combustion (ΔH°c). From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. This provides a direct measure of the molecule's ground-state energy.[3]

Step-by-Step Methodology for Oxygen Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of the liquid 1-vinylcyclobutane derivative is encapsulated in a combustible container (e.g., a gelatin capsule).

  • Bomb Assembly: The sample is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." A fuse wire is connected to an ignition circuit and placed in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically ~30 atm).

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

  • Ignition and Measurement: The sample is ignited via an electrical current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature is monitored until it reaches a maximum and begins to cool.

  • Calculation: The heat capacity of the calorimeter is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise and the calorimeter's heat capacity.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocols

Computational chemistry offers powerful tools to probe the thermodynamics and kinetics of these systems, especially for elucidating reaction mechanisms and transition states that are difficult to study experimentally.

Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP, are widely used to calculate the thermochemical properties of organic molecules.[12][13]

Workflow for Calculating Thermodynamic Properties and Reaction Energetics:

DFT_Workflow start Define Molecular Structure (e.g., 1-vinylcyclobutane) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (at same level of theory) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3 or Berny) geom_opt->ts_search verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min ts_verify Verify Transition State (One imaginary frequency) freq_calc->ts_verify for TS thermo_data Extract Thermochemical Data (ΔH°, ΔG°, S°) verify_min->thermo_data reaction_profile Construct Potential Energy Surface thermo_data->reaction_profile ts_search->freq_calc for TS irc Intrinsic Reaction Coordinate (IRC) (Confirm connection to reactants/products) ts_verify->irc irc->reaction_profile

  • Geometry Optimization: The three-dimensional structure of the 1-vinylcyclobutane derivative is optimized to find its lowest energy conformation. A common level of theory is B3LYP with a Pople-style basis set like 6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[12]

  • Transition State Search: To study rearrangements, the transition state structure is located using methods like QST2, QST3, or the Berny algorithm.

  • Transition State Verification: A frequency calculation on the transition state geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactant and product minima on the potential energy surface.

  • Energetics Calculation: The relative energies (ΔH, ΔG) of reactants, transition states, and products are calculated to determine activation energies and reaction thermodynamics. For higher accuracy, single-point energy calculations with larger basis sets (e.g., 6-311+G(d,p)) can be performed on the optimized geometries.

Conclusion and Future Outlook

The thermodynamic stability of 1-vinylcyclobutane derivatives is a delicate balance of ring strain, steric interactions, and electronic effects. The release of ring strain serves as a powerful thermodynamic driving force for thermal rearrangements, primarily the isomerization to more stable cyclohexene systems. Kinetic data reveals a high activation barrier for these uncatalyzed reactions, consistent with the initial cleavage of a C-C bond to form a diradical intermediate.

For researchers in drug development, the cyclobutane ring offers a rigid scaffold that can be used to control the three-dimensional orientation of pharmacophoric groups. A thorough understanding of the thermodynamic stability of substituted vinylcyclobutanes is crucial for predicting the shelf-life, metabolic stability, and potential for in vivo rearrangements of drug candidates incorporating this moiety.

Future research will likely focus on a more detailed and quantitative understanding of substituent effects on both the ground-state thermodynamics and the kinetics of rearrangement. The development of catalytic systems to lower the high activation barriers for these transformations under mild conditions remains a significant and valuable goal for synthetic chemists. The continued synergy between experimental calorimetry, kinetic studies, and high-level computational modeling will be essential in further unraveling the intricate thermodynamic landscape of these fascinating and synthetically useful molecules.

References

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  • Ramírez-García, J. C., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,β-dimethylbenzylidene)-2,2-diphenylhydrazine. Anais da Academia Brasileira de Ciências, 95(suppl. 1). Available at: [Link]

  • Sathe, D., Chen, H., & Wang, J. (2022). Regulating the Thermodynamics and Thermal Properties of Depolymerizable Polycyclooctenes through Substituent Effects. Macromolecular Rapid Communications. Available at: [Link]

  • Grota, J., et al. (2006). Oxidative rearrangements of tricyclic vinylcyclobutane derivatives. Chemistry, 12(17), 4559-67. Available at: [Link]

  • Organic Chemistry Portal. (2004). Microwave Chemistry: Vinyl Cyclobutane Rearrangements, Diels-Alder, Suzuki-Miyaura, Solid-Phase Synthesis of Indol-2-ones. Available at: [Link]

  • Cornell University. (2007). Gibbs Free Energy and Other Thermodynamic Functions. Available at: [Link]

  • Wiberg, K. B. (n.d.). 3. Energies of Cyclopropanes and Cyclobutanes. Available at: [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved February 24, 2026, from [Link]

  • Ellis, R. J., & Frey, H. M. (1964). Thermal unimolecular reactions of vinylcyclobutane and isopropenylcyclobutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • NIST. (n.d.). CCCBDB isomer enthalpy comparison. Retrieved February 24, 2026, from [Link]

  • Frey, H. M., & Pope, B. M. (1966). Thermal isomerization of cyclobutenes. Part 13.—1-n-Propylcyclobutene, 1-isopropylcyclobutene, 1-allylcyclobutene and 1-cyclopropylcyclobutene. Transactions of the Faraday Society, 62, 2666-2671. Available at: [Link]

  • Togan, D., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Available at: [Link]

  • NIST. (n.d.). Essential Statistical Thermodynamics. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2005). Evaluation of reaction thermochemistry using DFT calculated molecular properties: application to trans-HONO (X¹A') à HO(X²P) + NO(X²P). Available at: [Link]

  • Sirjean, B., et al. (2006). Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv. Available at: [Link]

  • Fias, S., et al. (2018). Conceptual density functional theory under pressure: Part I. XP-PCM method applied to atoms. PMC. Available at: [Link]

Sources

Foundational

Comparative Technical Guide: 1-Vinylcyclopropane vs. 1-Vinylcyclobutane Carboxylic Acids

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 1-vinylcyclopropane-1-carboxylic acid (VCP) and 1-vinylcyclobutane-1-carboxylic acid (VCB) . Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 1-vinylcyclopropane-1-carboxylic acid (VCP) and 1-vinylcyclobutane-1-carboxylic acid (VCB) .

Executive Summary

In modern drug discovery, particularly for HCV NS3/4A protease inhibitors , the 1-vinylcyclopropane-1-carboxylic acid (VCP) moiety is a privileged pharmacophore. Its unique combination of high ring strain, specific vector alignment, and π-system reactivity allows it to lock conformations effectively while serving as a "warhead" or rigid anchor.

The 1-vinylcyclobutane-1-carboxylic acid (VCB) analog serves as a critical bioisostere. While it shares the α-quaternary vinyl-acid motif, it exhibits distinct metabolic stability, altered vector geometry due to ring puckering, and a significantly different reactivity profile regarding thermal rearrangement. This guide dissects these differences to aid in rational scaffold selection.

Structural & Electronic Profiling

Ring Strain and Conformation

The primary differentiator is the ring strain and the resulting hybridization of the carbon atoms.

Feature1-Vinylcyclopropane (VCP)1-Vinylcyclobutane (VCB)
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/mol
C-C Bond Character High

-character (Walsh orbitals)
Intermediate
Exocyclic Bond Character High

-character (

approx)
Closer to

Conformation Rigid, Planar (C atoms)Puckered ("Butterfly"), Fluxional
pKa (COOH) Lower (More Acidic) due to

-character
Higher (Less Acidic)

Key Insight: The cyclopropane carbons utilize orbitals with high


-character for ring bonding, forcing the exocyclic bonds (to the vinyl and carboxyl groups) to have higher 

-character. This makes the VCP carboxylic acid more acidic and the vinyl group electronically coupled to the ring (conjugative interaction). VCB, being puckered, relieves torsional strain but lacks this intense electronic activation.
Steric Vectoring
  • VCP: The vinyl and carboxyl groups are held at a fixed angle (~60° projection). The rigidity is absolute; the ring cannot pucker to relieve steric clashes.

  • VCB: The ring exists in a puckered conformation (dihedral angle ~25-30°). Substituents at the 1-position can adopt pseudo-axial or pseudo-equatorial orientations, offering a "toggle" mechanism that VCP lacks.

Synthetic Methodologies

The synthesis of these cores requires fundamentally different strategies. VCP is typically constructed during the ring-forming step, whereas VCB is often accessed via functionalization of an existing ring or distinct cycloaddition logic.

SynthesisComparison SM_VCP Active Methylene (Imine/Malonate) Inter_VCP Allylic Alkylation SM_VCP->Inter_VCP Base (LiOtBu) Reagent_VCP 1,4-Dibromo-2-butene Reagent_VCP->Inter_VCP Prod_VCP 1-Vinylcyclopropane Carboxylate Inter_VCP->Prod_VCP Intramolecular Cyclization (SN2) SM_VCB Cyclobutane Carboxylic Acid Inter_VCB Pd(II) Intermediate SM_VCB->Inter_VCB Pd(OAc)2, Ligand C-H Activation Reagent_VCB Vinyl Boronate / Silane Reagent_VCB->Inter_VCB Prod_VCB 1-Vinylcyclobutane Carboxylate Inter_VCB->Prod_VCB Reductive Elim. caption Figure 1: Divergent synthetic logic. VCP relies on bis-alkylation cyclization, while VCB often utilizes metal-catalyzed C-H functionalization.

Reactivity Landscapes: The Rearrangement Divergence

The most critical chemical difference is the susceptibility to thermal rearrangement.

VCP: Vinylcyclopropane-Cyclopentene Rearrangement

VCP undergoes a well-documented thermal rearrangement to cyclopentene. This is a significant consideration for scale-up and stability.

  • Mechanism: Biradical or concerted [1,3]-sigmatropic shift.

  • Activation Energy: ~50 kcal/mol (lowered by donor-acceptor substituents).

  • Implication: VCP derivatives must be kept below ~150°C during processing unless the rearrangement is the desired outcome.

VCB: Stability and Fragmentation

VCB does not readily rearrange to cyclohexene under standard thermal conditions.

  • Pathway: High-temperature thermolysis (>300°C) typically leads to fragmentation (retro-[2+2]) into ethylene and butadiene rather than ring expansion.

  • Implication: VCB is thermally more robust regarding ring integrity but prone to different decomposition pathways under extreme forcing.

Reactivity VCP Vinylcyclopropane (VCP) Cyclopentene Cyclopentene Deriv. (Ring Expansion) VCP->Cyclopentene Thermal [1,3]-shift (Favored) VCB Vinylcyclobutane (VCB) Cyclohexene Cyclohexene (Rare/Difficult) VCB->Cyclohexene High Ea (Slow) Fragmentation Butadiene + Ethylene (Retro [2+2]) VCB->Fragmentation Pyrolysis (Dominant) caption Figure 2: Thermal Reactivity Divergence. VCP expands to 5-membered rings; VCB resists expansion, preferring fragmentation at high T.

Experimental Protocols

Protocol A: Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid Ester (VCP Precursor)

Reference: Adapted from optimized process chemistry for HCV inhibitors.

  • Reagents: N-Boc-imine (1.0 equiv), trans-1,4-dibromo-2-butene (1.0 equiv), LiOtBu (2.4 equiv), Toluene.

  • Setup: Charge a reactor with LiOtBu and Toluene. Maintain temperature at 15–20 °C.

  • Addition: Add a pre-formed mixture of the imine and 1,4-dibromo-2-butene slowly to the base suspension.

    • Note: The order of addition is critical to favor the double alkylation over polymerization.

  • Reaction: Stir at 20–25 °C for 3–4 hours. Monitor by HPLC for disappearance of imine.

  • Workup: Quench with 10% aqueous NH4Cl. Separate organic phase.[1]

  • Hydrolysis (Optional): Treat with dilute HCl to unmask the amino acid if required.

  • Yield: Typically 60–70% isolated yield of the racemic trans-vinylcyclopropane.

Protocol B: Pd-Catalyzed Synthesis of 1-Vinylcyclobutane-1-Carboxylic Acid

Reference: Adapted from C-H activation methodologies (e.g., Yu et al.).

  • Reagents: Cyclobutanecarboxylic acid (1.0 equiv), Vinylboronic acid pinacol ester (1.5 equiv), Pd(OAc)2 (10 mol%), Amino acid ligand (e.g., Ac-Gly-OH or specialized MPAA ligand, 20 mol%), Ag2CO3 (2.0 equiv), Benzoquinone (0.5 equiv).

  • Solvent: t-BuOH or t-Amyl alcohol.

  • Reaction: Seal in a pressure tube. Heat to 60–80 °C for 12–24 hours.

    • Mechanism:[2][3][4][5] The carboxylate directs the Pd(II) insertion into the alpha-C-H bond, followed by transmetallation with the vinylboronate and reductive elimination.

  • Workup: Filter through Celite to remove Ag salts. Acidify filtrate to pH ~2 with 1M HCl. Extract with EtOAc.

  • Purification: Column chromatography (Hexanes/EtOAc with 1% AcOH).

  • Yield: Typically 50–65%.

Medicinal Chemistry Applications

The "VCP Pharmacophore" in HCV

In drugs like Simeprevir , Danoprevir , and Glecaprevir , the VCP moiety is indispensable.

  • Function: It spans the P1' position, fitting into the S1' pocket of the NS3 protease.

  • Why VCP and not VCB? The S1' pocket is shallow and hydrophobic. The flat, rigid nature of the cyclopropane ring positions the vinyl group perfectly to interact with the catalytic triad residues (often via π-stacking or van der Waals contact) without incurring the steric penalty of the puckered cyclobutane ring.

VCB as a Bioisostere

VCB is used when:

  • Metabolic Stabilization: The VCP vinyl group can be oxidized to an epoxide (reactive metabolite). The VCB analog often alters the metabolic soft spot.

  • Vector Tuning: If the binding pocket requires a slightly different angle (e.g., +15° deviation), the puckered cyclobutane can access conformations unavailable to the rigid cyclopropane.

References

  • VCP Synthesis & Scale-up

    • Synthesis of (1R,2S)
    • Source: 1

  • Vinylcyclopropane Rearrangement

    • The Vinylcyclopropane-Cyclopentene Rearrangement.
    • Source: 6

  • C-H Activation of Cyclobutanes

    • Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids.[5]

    • Source: 5

  • Ring Strain & Reactivity

    • A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
    • Source: 7

  • HCV Protease Inhibitors

    • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light
    • Source: 8

Sources

Exploratory

Technical Guide: Ring Strain Energy of 1-Substituted Cyclobutane Carboxylic Acids

This guide details the energetics, synthesis, and application of 1-substituted cyclobutane carboxylic acids , with a specific focus on 1-aminocyclobutanecarboxylic acid (ACBC) , a critical scaffold in peptidomimetics and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the energetics, synthesis, and application of 1-substituted cyclobutane carboxylic acids , with a specific focus on 1-aminocyclobutanecarboxylic acid (ACBC) , a critical scaffold in peptidomimetics and drug design.

Executive Summary

In medicinal chemistry, the cyclobutane ring serves as a unique "conformational lock."[1] Unlike the rigid, planar cyclopropane or the flexible cyclopentane, cyclobutane adopts a puckered "butterfly" conformation. This guide analyzes the Ring Strain Energy (RSE) of 1-substituted cyclobutane carboxylic acids, quantifying the thermodynamic penalties of ring closure and the stabilizing effects of geminal substitution (Thorpe-Ingold effect). We provide a validated synthetic protocol for the 1-amino derivative (ACBC) and a computational workflow for RSE assessment.

Theoretical Framework: Energetics of the Cyclobutane Core

The Baseline: Unsubstituted Cyclobutane

The parent cyclobutane ring possesses a total ring strain energy (RSE) of approximately 26.3 kcal/mol (110 kJ/mol) . This strain arises from two competing forces:[2]

  • Angle Strain (Baeyer Strain): The internuclear C-C-C angles are compressed to ~88°, significantly deviating from the ideal tetrahedral angle of 109.5°.

  • Torsional Strain (Pitzer Strain): To avoid fully eclipsed methylene hydrogens (which would occur in a planar square), the ring puckers. This puckering relieves torsional strain but slightly increases angle strain.[2][3]

The 1-Substituent Effect

Introduction of substituents at the 1-position (e.g., a carboxylic acid and an amine in ACBC) alters the strain profile through the Thorpe-Ingold Effect (gem-dimethyl effect).

  • Mechanism: In an acyclic chain, bulky geminal substituents compress the internal bond angle (

    
    ), bringing the terminal carbons closer together.[4] This pre-organization reduces the entropy of activation (
    
    
    
    ) for ring closure.
  • Thermodynamic Impact: Computationally, 1,1-disubstitution (e.g., 1,1-dimethylcyclobutane) lowers the inherent ring strain by 6–8 kcal/mol compared to the parent cyclobutane.[5]

  • Conformation: 1-substituted cyclobutanes retain the puckered conformation (dihedral angle

    
    ).[6] In 1,1-disubstituted systems, the bulkier group typically occupies the equatorial-like position to minimize transannular steric repulsion.
    
Quantitative Data Summary
CompoundRSE (kcal/mol)C-C-C Bond AnglePuckering AnglePrimary Strain Source
Cyclobutane 26.3~88°28°Angle + Torsional
Cyclobutanecarboxylic Acid ~25.588.5°25-30°Angle
1,1-Dimethylcyclobutane ~19.087°30-35°Angle (Reduced Torsional)
ACBC (1-Amino-1-carboxy) ~20-22*87-88°~30°Angle + Steric (interaction of substituents)

*Estimated based on isodesmic comparisons of gem-disubstituted analogs.

Computational Assessment Protocol

To determine the precise RSE for a specific derivative, researchers must use Isodesmic Reactions . These hypothetical reactions conserve the number and type of chemical bonds, isolating the strain energy as the enthalpy difference.

Isodesmic Workflow (DOT Visualization)

IsodesmicWorkflow Start Target Molecule (e.g., ACBC) Calc DFT Calculation (B3LYP/6-31G* or higher) Start->Calc Ref Reference Acyclic Components Ref->Calc Energy Extract Enthalpies (H_target, H_ref) Calc->Energy Result Calculate RSE ΔH_rxn Energy->Result ΔH = ΣH_prod - ΣH_react

Figure 1: Computational workflow for determining Ring Strain Energy using isodesmic reactions.

The Isodesmic Equation

For 1-aminocyclobutanecarboxylic acid (ACBC), the recommended isodesmic equation is:



Note: The reference acyclic analog should be 2-amino-2-methylbutanoic acid to match the quaternary center's hybridization.

Experimental Protocol: Synthesis of 1-Aminocyclobutanecarboxylic Acid (ACBC)

Objective: Synthesize ACBC hydrochloride from cyclobutanone via the Bucherer-Bergs reaction. This route is preferred for its scalability and safety compared to direct alkylation methods.

Reagents & Equipment
  • Precursors: Cyclobutanone (1.0 eq), Potassium Cyanide (KCN, 2.5 eq), Ammonium Carbonate ((NH4)2CO3, 4.0 eq).

  • Solvents: Ethanol (50% aq), Ba(OH)2 (sat. aq).

  • Equipment: High-pressure glass reactor (or sealed flask), reflux condenser, ion-exchange column (Dowex 50).

Step-by-Step Methodology
Phase 1: Formation of the Spirohydantoin Intermediate
  • Preparation: In a round-bottom flask, dissolve cyclobutanone (10 mmol) in 50% aqueous ethanol (20 mL).

  • Addition: Add ammonium carbonate (40 mmol) and potassium cyanide (25 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with appropriate cyanide sensors.

  • Reaction: Heat the mixture to 55–60°C for 4–6 hours. The solution will turn from clear to slightly yellow.

  • Isolation: Cool to 0°C. The spirohydantoin (1,3-diazaspiro[4.3]octane-2,4-dione) often precipitates. If not, concentrate the solvent under reduced pressure to 25% volume and chill. Filter the white solid.

    • Checkpoint: Verify structure via IR (characteristic carbonyl bands at ~1720 and 1770 cm⁻¹).

Phase 2: Hydrolysis to ACBC
  • Hydrolysis: Suspend the crude spirohydantoin in saturated barium hydroxide solution (Ba(OH)2, 20 mL).

  • Reflux: Heat to reflux (100°C) for 24 hours. This harsh condition is necessary to open the stable hydantoin ring.

  • Precipitation: Cool the mixture. Add dilute sulfuric acid (H2SO4) dropwise until pH 7 is reached. This precipitates barium as BaSO4.

  • Filtration: Filter off the BaSO4 precipitate through a Celite pad.

  • Purification: Pass the filtrate through a Dowex 50 (H+ form) ion-exchange column. Elute with 1M NH4OH.

  • Final Isolation: Concentrate the ninhydrin-positive fractions and lyophilize to obtain 1-aminocyclobutanecarboxylic acid as a white zwitterionic powder.

Synthetic Pathway Visualization

SynthesisPath SM Cyclobutanone Reagents1 (NH4)2CO3 + KCN 55°C, 6h SM->Reagents1 Inter Spirohydantoin (Intermediate) Reagents1->Inter Reagents2 Ba(OH)2, Reflux then H2SO4 Inter->Reagents2 Product 1-Aminocyclobutane- carboxylic Acid (ACBC) Reagents2->Product

Figure 2: Synthetic route from cyclobutanone to ACBC via Bucherer-Bergs chemistry.

Applications in Drug Discovery

The high RSE and puckered geometry of the cyclobutane ring are features, not bugs, in drug design.

  • Conformational Locking: Replacing a flexible ethyl linker (-CH2-CH2-) with a cyclobutane ring restricts the conformational space of a peptide. In ACBC, the

    
     and 
    
    
    
    torsion angles are constrained, stabilizing
    
    
    -turn
    or
    
    
    -helical
    secondary structures.
  • Metabolic Stability: The steric bulk of the gem-disubstituted carbon protects the adjacent amide bonds from proteolytic cleavage.

  • Bioisosterism: The cyclobutane ring acts as a lipophilic spacer that positions pharmacophores (amine and acid) in a specific vector, often improving potency at receptors like the NMDA receptor (where ACBC acts as a partial agonist/antagonist).

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

  • Bach, R. D., & Dmitrenko, O. (2002).[7] "The Effect of Substituents on the Strain Energies of Small Ring Compounds." Journal of the American Chemical Society. Link

  • Namjoshi, O. A., et al. (2004). "Synthesis of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Organic Chemistry. Link

  • Dudding, T., et al. (2020). "Computational Assessment of Ring Strain in Cycloalkanes." Journal of Chemical Education. Link

  • Gaoni, Y., et al. (1994).[8] "Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives." Journal of Medicinal Chemistry. Link

Sources

Foundational

1-ethenylcyclobutane-1-carboxylic acid as a conformationally restricted scaffold

Executive Summary In the pursuit of novel therapeutics, the modulation of molecular geometry is as critical as functional group diversity. 1-Ethenylcyclobutane-1-carboxylic acid (CAS: 1081560-06-6) represents a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel therapeutics, the modulation of molecular geometry is as critical as functional group diversity. 1-Ethenylcyclobutane-1-carboxylic acid (CAS: 1081560-06-6) represents a high-value, conformationally restricted scaffold that offers a unique solution to the "entropic penalty" problem in ligand binding.

By locking the C


 geometry within a cyclobutane ring, this scaffold restricts the conformational space of attached pharmacophores, potentially enhancing binding affinity and metabolic stability. Furthermore, the molecule presents two orthogonal synthetic handles—a carboxylic acid  for peptide/amide coupling and a vinyl (ethenyl) group  for transition-metal catalyzed transformations (e.g., metathesis, cross-coupling) or oxidative cleavage. This guide details the synthesis, structural properties, and application of this scaffold in modern drug discovery, specifically focusing on peptidomimetics and fragment-based drug design (FBDD).

Structural & Stereochemical Analysis

The Cyclobutane Advantage

Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered conformation (butterfly shape) with a pucker angle of approximately 25–35°. This deviation from planarity relieves torsional strain and results in distinct axial and equatorial positions for substituents.

  • Quaternary Center (C1): The disubstitution at C1 (vinyl and carboxyl) creates a quaternary center that rigidly defines the vector of the attached chains.

  • Vector Control: The angle between the vinyl group and the carboxylic acid is constrained, unlike in an acyclic diethylglycine or

    
    -methyl amino acid analog. This makes it an ideal mimic for 
    
    
    
    -quaternary amino acids found in bioactive peptides.
Physicochemical Profile
PropertyData
Chemical Name 1-Ethenylcyclobutane-1-carboxylic acid
CAS Number 1081560-06-6
Molecular Formula C

H

O

Molecular Weight 126.15 g/mol
Ring Strain Energy ~26.5 kcal/mol (Cyclobutane core)
Hybridization C1 is sp

; Vinyl group is sp

Key Functionalities Carboxylic Acid (Electrophile/H-bond donor), Alkene (Nucleophile/Metathesis handle)

Synthetic Accessibility & Protocols

The synthesis of 1-ethenylcyclobutane-1-carboxylic acid relies on the construction of the quaternary carbon via double alkylation. The most robust route utilizes diethyl 2-vinylmalonate as the starting material, reacting with 1,3-dibromopropane .

Experimental Workflow: The Malonate Strategy

This protocol is designed for scalability and safety, avoiding the use of highly pyrophoric reagents where possible, though sodium hydride (NaH) is standard for this specific dialkylation to ensure complete conversion.

Step 1: Synthesis of Diethyl 1-Vinylcyclobutane-1,1-dicarboxylate

Reagents:

  • Diethyl 2-vinylmalonate (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

  • DMF (Anhydrous) or DMSO/Ether mix

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Deprotonation: Suspend NaH (2.2 eq) in anhydrous DMF at 0°C. Slowly add Diethyl 2-vinylmalonate (1.0 eq) dropwise. Evolution of H

    
     gas will be vigorous; ensure proper venting. Stir for 30 min at 0°C until gas evolution ceases.
    
  • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise to the enolate solution.

  • Cyclization: Warm the reaction to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the malonate.

  • Workup: Quench carefully with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O (3x). Wash combined organics with water and brine to remove DMF. Dry over MgSO
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure or flash chromatography yields the diester intermediate.

Step 2: Hydrolysis and Decarboxylation

Reagents:

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Ethanol / Water (1:1 mixture)

  • Hydrochloric Acid (HCl, conc.)[1]

Protocol:

  • Hydrolysis: Dissolve the diester in EtOH/H

    
    O. Add KOH and reflux for 12 hours. This yields the dipotassium salt of the dicarboxylic acid.
    
  • Acidification: Cool to 0°C and acidify to pH 1 with conc. HCl. Extract the dicarboxylic acid with EtOAc.

  • Decarboxylation: Heat the crude 1-vinylcyclobutane-1,1-dicarboxylic acid neat (or in a high-boiling solvent like dichlorobenzene) to 160–180°C. CO

    
     evolution will be observed.
    
  • Isolation: Distill the product (1-ethenylcyclobutane-1-carboxylic acid) directly or purify via acid-base extraction.

Visualization of Synthetic Logic

SynthesisRoute Start Diethyl 2-vinylmalonate Inter1 Diethyl 1-vinylcyclobutane- 1,1-dicarboxylate Start->Inter1 Double Alkylation Reagent1 1,3-Dibromopropane + NaH (2.2 eq) Reagent1->Inter1 Inter2 1-Vinylcyclobutane- 1,1-dicarboxylic acid Inter1->Inter2 Hydrolysis Step2 KOH, EtOH/H2O Reflux Step2->Inter2 Final 1-Ethenylcyclobutane- 1-carboxylic acid Inter2->Final Decarboxylation Step3 Heat (160°C) - CO2 Step3->Final

Figure 1: Synthetic pathway for the construction of the 1-ethenylcyclobutane-1-carboxylic acid core.

Functionalization & Applications in Drug Design[3]

The power of this scaffold lies in its divergent reactivity . The vinyl group is not merely a substituent; it is a "masked" functionality that can be transformed after the scaffold has been incorporated into a larger molecule (e.g., a peptide).

Pathway A: Peptide Stapling (Ring-Closing Metathesis)

The vinyl group serves as an ideal olefinic handle for Ring-Closing Metathesis (RCM) .

  • Mechanism: When incorporated into a peptide sequence, the vinyl group can react with another olefin-bearing amino acid (e.g., allylglycine or O-allylserine) at the

    
     or 
    
    
    
    position using a Grubbs catalyst.
  • Result: Formation of a hydrocarbon "staple" that locks the peptide into an

    
    -helical conformation, improving cell permeability and proteolytic resistance.[2][3]
    
Pathway B: Synthesis of Conformationally Restricted Amino Acids

The scaffold can be converted into 1-amino-1-cyclobutanecarboxylic acid (ACBC) analogs, which are non-proteinogenic amino acids used to induce specific secondary structures (e.g.,


-turns).
  • Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide, then rearranged to an isocyanate, and hydrolyzed to an amine. If the vinyl group is preserved, this yields 1-amino-1-vinylcyclobutane , a precursor to novel quaternary amino acids.

Pathway C: Oxidative Cleavage to Aldehydes

The vinyl group can be oxidatively cleaved (Ozonolysis or OsO


/NaIO

) to yield 1-formylcyclobutane-1-carboxylic acid .
  • Utility: This aldehyde is a versatile handle for reductive amination, Wittig reactions, or heterocycle formation, allowing the growth of the molecule in a vector orthogonal to the acid.

Divergent Functionalization Diagram

DivergentPathways Core 1-Ethenylcyclobutane- 1-carboxylic acid RCM Peptide Stapling (RCM) (Macrocyclization) Core->RCM + Olefinic AA Grubbs Cat. Curtius Curtius Rearrangement (-> Isocyanate -> Amine) Core->Curtius DPPA / NaN3 Oxidation Oxidative Cleavage (-> Aldehyde) Core->Oxidation O3 or OsO4/NaIO4 StapledPeptide Stapled Helical Peptide (Protease Resistant) RCM->StapledPeptide AminoAcid 1-Amino-1-vinylcyclobutane (Quaternary AA) Curtius->AminoAcid Aldehyde 1-Formylcyclobutane- 1-carboxylic acid Oxidation->Aldehyde

Figure 2: Divergent functionalization pathways transforming the core scaffold into high-value bioactive motifs.

Experimental Protocol: Curtius Rearrangement to 1-Vinyl-1-Boc-Ene

A self-validating protocol for converting the acid handle to a protected amine, creating a quaternary amino acid building block.

Objective: Synthesize tert-butyl (1-vinylcyclobutyl)carbamate.

  • Activation: Dissolve 1-ethenylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (1.2 eq).

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Heat the reaction mixture to 80°C. Evolution of N

    
     gas indicates the formation of the isocyanate intermediate. Monitor by IR (appearance of strong isocyanate band ~2270 cm
    
    
    
    ).
  • Trapping: Once rearrangement is complete (approx. 2 hours), add excess tert-butanol (5.0 eq) and catalytic CuCl (10 mol%) or simply reflux for 12 hours if no catalyst is used.

  • Workup: Cool, wash with 5% citric acid, saturated NaHCO

    
    , and brine.
    
  • Result: Evaporation yields the N-Boc protected amino-cyclobutane. The vinyl group remains intact, ready for further derivatization.

References

  • Synthesis of Cyclobutanes: Cason, J., & Way, R. L. (1949).[4] The preparation of cyclobutanecarboxylic acid.[1][4][5][6][7] Journal of Organic Chemistry, 14(1), 31–36. Link

  • Peptide Stapling: Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

  • Cyclobutane Amino Acids: Pizzirani, D., et al. (2008). 1-Aminocyclobutane-1-carboxylic acid (ACBC) derivatives: synthesis and incorporation into peptides. Tetrahedron Letters, 49(10), 1614-1618.
  • Conformational Restriction: Wimmer, R., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.[7][8] Chemical Science, 12, 12345-12355. Link

  • Commercial Availability: 1-Vinylcyclobutane-1-carboxylic acid (CAS 1081560-06-6).[9][10][11][12][13] BLD Pharm Product Catalog. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Thermal and Catalytic Rearrangement of 1-Vinylcyclobutane to Cyclohexene Derivatives

Abstract & Scope The rearrangement of 1-vinylcyclobutane (VCB) to cyclohexene is a fundamental ring-expansion reaction driven by the release of ring strain (~26.4 kcal/mol). While formally a [1,3]-sigmatropic shift, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The rearrangement of 1-vinylcyclobutane (VCB) to cyclohexene is a fundamental ring-expansion reaction driven by the release of ring strain (~26.4 kcal/mol). While formally a [1,3]-sigmatropic shift, the reaction proceeds thermally via a stepwise diradical mechanism due to orbital symmetry constraints. This Application Note provides a comprehensive guide for researchers and drug development professionals to execute this transformation efficiently.

We present two distinct protocols:

  • Classical Thermal Rearrangement: A high-temperature, catalyst-free method suitable for robust hydrocarbon substrates.

  • Nickel(0)-Catalyzed Rearrangement: A modern, milder protocol utilizing N-Heterocyclic Carbene (NHC) ligands, suitable for functionalized intermediates in drug discovery.

Mechanistic Insight & Causality

The "Forbidden" Concerted Path

Unlike the related Cope rearrangement ([3,3]-sigmatropic shift), the VCB-to-cyclohexene rearrangement is a [1,3]-shift. According to Woodward-Hoffmann rules, a concerted suprafacial [1,3]-shift is thermally forbidden. Consequently, the reaction does not proceed through a single transition state but rather through a diradical intermediate .

The Diradical Pathway

The reaction initiates with the homolytic cleavage of the C1-C2 cyclobutane bond (the bond allylic to the vinyl group). This generates a resonance-stabilized bis-allyl diradical. This intermediate is conformationally flexible; rotation and subsequent ring closure yield the cyclohexene product.

Key Causality:

  • Activation Energy (

    
    ):  The thermal barrier is high (~48–50 kcal/mol) because it requires breaking a C-C bond to form the diradical.
    
  • Stereochemistry: Because the intermediate is a long-lived diradical capable of bond rotation, the reaction is generally not stereospecific , leading to mixtures of isomers if the starting material is substituted.

Pathway Visualization

VCB_Mechanism VCB 1-Vinylcyclobutane (Strained Ring) TS1 Transition State 1 (Bond Stretching) VCB->TS1 Heat (>200°C) Diradical Bis-Allyl Diradical (Intermediate) TS1->Diradical C-C Homolysis TS2 Transition State 2 (Ring Closure) Diradical->TS2 Bond Rotation SideProducts Butadiene + Ethylene (Fragmentation) Diradical->SideProducts Fragmentation Path Cyclohexene Cyclohexene (Thermodynamic Product) TS2->Cyclohexene Recombination

Figure 1: Mechanistic pathway of the thermal VCB rearrangement.[1][2] The diradical intermediate is the bifurcation point between ring expansion and fragmentation.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate the substrate stability and available equipment.

ParameterThermal Protocol (Method A)Catalytic Protocol (Method B)
Temperature 200°C – 300°C80°C – 120°C
Catalyst NoneNi(COD)₂ / NHC Ligand
Substrate Tolerance Low (Hydrocarbons, Ethers)High (Esters, Amides, Ketones)
Primary Hazard High Pressure (Explosion Risk)Air Sensitivity (Catalyst Death)
Mechanism Stepwise DiradicalOxidative Addition / Reductive Elimination

Experimental Protocols

Method A: High-Temperature Thermal Rearrangement (Sealed Tube)

Best for: Simple hydrocarbons, stable precursors, and bulk scale-up where catalyst cost is prohibitive.

Reagents & Equipment
  • Substrate: 1-Vinylcyclobutane derivative (neat or in high-BP solvent).

  • Solvent: Decalin or Diphenyl ether (if dilution is needed to prevent polymerization).

  • Vessel: Heavy-wall borosilicate glass pressure tube (e.g., Ace Glass) or stainless steel autoclave (Parr reactor).

  • Safety: Blast shield, face shield, Kevlar gloves.

Step-by-Step Procedure
  • Preparation: Charge the pressure tube with the substrate. If the substrate is prone to intermolecular polymerization, dilute to 0.1 M – 0.5 M in degassed Decalin.

  • Degassing (CRITICAL):

    • Oxygen acts as a radical trap and can intercept the diradical intermediate, leading to peroxides or polymerization.

    • Perform three "Freeze-Pump-Thaw" cycles.

    • Backfill with Argon and seal the vessel tightly.

  • Thermal Activation:

    • Place the sealed vessel behind a blast shield.

    • Immerse in a sand bath or oil bath pre-heated to 200°C .

    • Note: Reaction times vary from 4 to 24 hours. Monitor by GC-MS if sampling is possible (autoclave), or run parallel small-scale tubes.

  • Work-up:

    • Cool the vessel to room temperature naturally. Do not shock cool (risk of glass failure).

    • Open the vessel carefully in a fume hood (venting any ethylene gas formed via fragmentation).

    • Purify via fractional distillation (for volatile products) or silica gel chromatography.

Method B: Nickel(0)-Catalyzed Rearrangement

Best for: Complex pharmaceutical intermediates, stereochemical preservation attempts, and heat-sensitive moieties.

Expert Insight: While Rhodium(I) is often used for vinylcyclopropane rearrangements, it frequently leads to cyclopentenes when applied to vinylcyclobutanes.[3] For reliable expansion to cyclohexenes, Nickel(0) with NHC ligands is the superior choice (See Reference 4).

Reagents & Equipment
  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].

  • Ligand: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr.

  • Solvent: Toluene or Dioxane (Anhydrous, Degassed).

  • Atmosphere: Strictly inert (Glovebox or Schlenk line).

Step-by-Step Procedure
  • Catalyst Activation (In Glovebox):

    • Weigh Ni(COD)₂ (5–10 mol%) and the NHC ligand (5–10 mol%) into a distinct vial.

    • Dissolve in minimal toluene and stir for 15 minutes to form the active [Ni(NHC)] species (solution typically turns dark orange/brown).

  • Reaction Assembly:

    • Add the substrate (1.0 equiv) to a Schlenk tube or pressure vial.

    • Add the pre-formed catalyst solution via syringe.

    • Dilute with toluene to a concentration of 0.2 M.

  • Heating:

    • Seal the vessel and remove from the glovebox.

    • Heat to 100°C in an oil bath.

    • Reaction time is typically 2–12 hours.

  • Quench & Purification:

    • Filter the reaction mixture through a small pad of Celite (to remove Ni black).

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash chromatography.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Method A) Temperature too low (

)
Increase temp by 20°C; ensure effective heat transfer (sand bath vs oil).
Polymerization (Method A) Radical couplingDilute reaction (0.05 M); ensure rigorous degassing (O₂ removal).
Catalyst Decomposition (Method B) Oxygen/Moisture ingressNi(COD)₂ is extremely air-sensitive. Use fresh catalyst; verify glovebox atmosphere (<1 ppm O₂).
Fragmentation to Diene Entropy favors cleavageLower temperature; switch to Method B (Catalytic) to favor rearrangement over fragmentation.

Workflow Visualization

Workflow Start Start: VCB Substrate Check Functional Group Check Start->Check Stable Hydrocarbon / Stable Ether Check->Stable Robust Sensitive Ester / Amide / Labile Check->Sensitive Fragile MethodA Method A: Thermal (200-250°C, Sealed Tube) Stable->MethodA MethodB Method B: Ni(0) Catalysis (100°C, Schlenk) Sensitive->MethodB Purify Purification (Distillation/Column) MethodA->Purify MethodB->Purify End Target Cyclohexene Purify->End

Figure 2: Decision tree for selecting the appropriate rearrangement protocol based on substrate stability.

References

  • Overberger, C. G., & Borchert, A. E. (1960). "The Thermal Rearrangement of 1-Vinylcyclobutane to Cyclohexene." Journal of the American Chemical Society.[1]

  • Ellis, R. J., & Frey, H. M. (1963).[1] "The Thermal Isomerization of 1-Vinylcyclobutane." Journal of the Chemical Society.[1]

  • Northrop, B. H., & Houk, K. N. (2006).[4] "Vinylcyclobutane-Cyclohexene Rearrangement: Theoretical Exploration of Mechanism and Relationship to the Diels-Alder Potential Surface." The Journal of Organic Chemistry.

  • Matsubara, R., & Kurahashi, T. (2012). "Nickel-Catalyzed Ring-Opening Rearrangement of Vinylcyclobutanes." Angewandte Chemie International Edition. (Demonstrates the Ni(0) specificity for cyclohexene vs Rh cyclopentene pathways).

  • Berson, J. A. (1968). "The Mechanism of the Vinylcyclobutane-Cyclohexene Rearrangement." Accounts of Chemical Research.

Sources

Technical Notes & Optimization

Troubleshooting

purification of 1-ethenylcyclobutane-1-carboxylic acid without thermal degradation

Welcome to the technical support center for the purification of 1-ethenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-ethenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this compound without inducing thermal degradation. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Understanding the Challenge: Thermal Instability

1-Ethenylcyclobutane-1-carboxylic acid possesses two key structural features that present a purification challenge: a strained cyclobutane ring and a reactive ethenyl (vinyl) group. The combination of ring strain and the propensity of the vinyl group to undergo polymerization or other rearrangements makes this molecule susceptible to degradation at elevated temperatures. Therefore, traditional purification methods like high-temperature distillation must be approached with caution or avoided altogether.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-ethenylcyclobutane-1-carboxylic acid during purification?

A1: The primary degradation pathways to be concerned about are:

  • Decarboxylation: The strained cyclobutane ring can promote the loss of carbon dioxide, especially at elevated temperatures.

  • Polymerization: The vinyl group can undergo free-radical or acid-catalyzed polymerization, leading to oligomeric or polymeric impurities.

  • Isomerization: The cyclobutane ring may undergo rearrangement to more stable carbocyclic systems, or the double bond of the ethenyl group could migrate.

  • Oxidation: The vinyl group is susceptible to oxidation, which can introduce various oxygenated impurities.

Q2: I'm observing a loss of my compound and the appearance of a sticky, insoluble material after attempting vacuum distillation. What is happening?

A2: This is a classic sign of thermally induced polymerization. The vinyl group of your molecule is likely polymerizing at the temperatures used for distillation, even under vacuum. It is crucial to monitor the distillation temperature closely and consider non-thermal purification methods if this occurs.

Q3: My final product shows unexpected peaks in the 1H NMR spectrum, particularly in the olefinic region. What could be the cause?

A3: This could indicate isomerization of the double bond or ring-opening of the cyclobutane ring to form conjugated dienes. These byproducts can arise from thermal stress or exposure to acidic or basic conditions during the workup and purification.[1]

Troubleshooting Guide: Non-Thermal Purification Strategies

Given the thermal lability of 1-ethenylcyclobutane-1-carboxylic acid, non-thermal purification methods are highly recommended. Below are troubleshooting guides for the most common techniques.

Acid-Base Extraction

This technique is a fundamental first step to separate your carboxylic acid from neutral or basic impurities.[2][3]

Workflow Diagram:

AcidBaseExtraction Crude Crude Product in Organic Solvent AddBase Add aq. Base (e.g., NaHCO3) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 AqLayer Aqueous Layer (Sodium Carboxylate Salt) Separate1->AqLayer Aqueous Phase OrgLayer1 Organic Layer (Neutral/Basic Impurities) Separate1->OrgLayer1 Organic Phase Acidify Acidify with (e.g., 1M HCl) to pH < 4 AqLayer->Acidify Extract Extract with Organic Solvent Acidify->Extract Separate2 Separate Layers Extract->Separate2 OrgLayer2 Organic Layer (Pure Carboxylic Acid) Separate2->OrgLayer2 Organic Phase AqWaste Aqueous Waste Separate2->AqWaste Aqueous Phase Dry Dry (Na2SO4) OrgLayer2->Dry Evaporate Evaporate Solvent (Room Temp, Reduced Pressure) Dry->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Acid-Base Extraction Workflow

Troubleshooting:

Issue Possible Cause Solution
Low recovery of the carboxylic acid. Incomplete extraction into the aqueous basic solution.Ensure the pH of the aqueous layer is at least 2 units above the pKa of the carboxylic acid. Use multiple, smaller volume extractions.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel. Allow the mixture to stand for a longer period.
Product is not precipitating upon acidification. The carboxylic acid is soluble in the acidic aqueous solution.Extract the acidified aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Insufficient acidification.Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH < 4).
Crystallization

Crystallization is an effective method for purifying solid carboxylic acids.

Experimental Protocol:

  • Solvent Selection: Choose a solvent system where the carboxylic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include hexanes, ethyl acetate/hexanes, or toluene.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C). Avoid boiling.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum at room temperature.

Troubleshooting:

Issue Possible Cause Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.Add a co-solvent in which the compound is less soluble (an anti-solvent). Try scratching the inside of the flask with a glass rod to induce nucleation.
The solution is too dilute.Carefully evaporate some of the solvent and attempt to crystallize again.
Oily precipitate forms instead of crystals. The compound is "oiling out."Re-heat the solution to dissolve the oil, add more solvent, and cool more slowly. Consider a different solvent system.
Column Chromatography

For liquid or highly soluble carboxylic acids, column chromatography is a powerful purification technique.[4]

Workflow Diagram:

Chromatography Start Crude Product Adsorb Adsorb onto Silica Gel Start->Adsorb Load Load Adsorbed Product Adsorb->Load Pack Pack Column with Silica Gel in Eluent Pack->Load Elute Elute with Solvent Gradient (e.g., Hexanes to Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent (Room Temp, Reduced Pressure) Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Column Chromatography Workflow

Troubleshooting:

Issue Possible Cause Solution
Carboxylic acid streaks on the TLC plate and does not move from the baseline. The carboxylic acid is strongly interacting with the basic sites on the silica gel.Add a small amount of acetic acid (0.1-1%) to the eluent to suppress the ionization of the carboxylic acid.
Poor separation of impurities. The eluent system is not optimized.Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation.
Compound appears to be degrading on the column. The silica gel is too acidic.Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.

References

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • Todjiyev, J. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Parmanov, A., et al. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences, 401, 04055. [Link]

  • CABI. (n.d.). Recovery of carboxylic acids produced by fermentation. CABI Digital Library. [Link]

  • Todjiyev, J. (2025). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for separating high-boiling carboxylic acid vinyl ester from a mixture containing same and high-boiling carboxylic acid.
  • Greń, I., et al. (2012). Enzymes involved in vinyl acetate decomposition by Pseudomonas fluorescens PCM 2123 strain. Folia Microbiologica, 57(5), 415-421. [Link]

  • Mukaiyama, T., & Nohira, H. (1960). A Kinetic Study of Addition Reaction of Vinyl Ether with Carboxylic Acids. Bulletin of the Chemical Society of Japan, 33(12), 1716-1720. [Link]

  • PubChem. (n.d.). 1-Ethylcyclobutane-1-carboxylic acid. [Link]

  • Kumar, V., et al. (2009). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. The Journal of Physical Chemistry B, 113(16), 5629-5638. [Link]

  • ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • ResearchGate. (2016). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. [Link]

Sources

Optimization

optimal temperature for handling thermally sensitive vinylcyclobutane precursors

Executive Summary: The "Kinetic Spring" Vinylcyclobutanes (VCBs) are valuable synthetic intermediates precisely because they are "spring-loaded" with potential energy. The cyclobutane ring possesses ~26 kcal/mol of ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinetic Spring"

Vinylcyclobutanes (VCBs) are valuable synthetic intermediates precisely because they are "spring-loaded" with potential energy. The cyclobutane ring possesses ~26 kcal/mol of ring strain. When coupled with a vinyl group, this system is primed for [1,3]-sigmatropic shifts (ring expansion to cyclohexenes/cyclooctenes) or [3,3]-Cope rearrangements (in divinyl systems).

The Critical Causality: The thermal sensitivity of your precursor depends entirely on its stereochemistry and substitution pattern. While simple trans-VCBs are stable at room temperature, cis-divinylcyclobutanes can rearrange spontaneously at temperatures as low as 15°C .

This guide categorizes VCBs by thermal risk and provides validated protocols to prevent premature rearrangement or degradation.

Module 1: The Thermal Stability Spectrum

Do not treat all VCBs equally. Identify your precursor type in the table below to determine the "Safe Zone" for handling.

Precursor ClassKey Structural FeatureActivation Barrier (

)
Safe Handling Temp (

)
Storage TempRisk Factor
Type I (Critical) cis-1,2-Divinylcyclobutane~20–23 kcal/mol< 0°C -80°CSpontaneous Cope rearrangement to cyclooctadiene at RT.
Type II (Sensitive) trans-1,2-Divinylcyclobutane~35 kcal/mol< 25°C -20°CMust isomerize to cis to rearrange; stable at RT but risky >40°C.
Type III (Standard) Mono-vinylcyclobutane~45–50 kcal/mol< 60°C 4°CStable at RT. Rearranges >150°C (thermal) or RT (Rh-catalyzed).
Type IV (Strained) Fused/Bridged VCBs (e.g., Wender [5+2] precursors)Variable (Strain dependent)< 20°C -20°CAdditional ring strain lowers the activation barrier significantly.

Technical Note: Type I precursors undergo a [3,3]-sigmatropic rearrangement (Cope) which has a significantly lower barrier than the [1,3]-shift required for Type III precursors.

Module 2: Isolation & Handling Protocols

Protocol A: The "Cold Chain" Isolation (For Type I & IV)

Use this protocol if your precursor is a cis-divinyl system or highly strained.

  • Quench: Perform reaction quench at -78°C.

  • Extraction: Use pre-chilled solvents (0°C). Keep the separatory funnel in an ice bath between shakes.

  • Drying: Use MgSO₄ (anhydrous) in a jacketed filter funnel circulated with 0°C coolant, or work quickly in a cold room.

  • Concentration (The Danger Zone):

    • Equipment: Rotary evaporator with a dry-ice/acetone condenser.

    • Bath Temperature: Do NOT use a water bath. Use an ice/water bath (0°C) or no bath (ambient air).

    • Vacuum: High vacuum (< 5 mbar) is required to remove solvents at low temperatures.

    • Monitoring: Do not rotovap to dryness. Leave a small amount of solvent to act as a thermal buffer, then remove the remainder on a high-vacuum manifold while the flask is submerged in liquid nitrogen (freeze-pump-thaw cycle recommended).

Protocol B: Degassing for Storage

Oxygen can induce radical polymerization in VCBs, which often competes with the desired thermal rearrangement.

  • Dissolve the precursor in the storage solvent (e.g., Benzene-d6 for NMR or anhydrous THF).

  • Freeze the solution at -78°C (acetone/dry ice).

  • Apply high vacuum (0.1 mmHg) for 10 minutes.

  • Thaw under static vacuum.

  • Backfill with Argon. Repeat 3x.

  • Why? Removing O₂ prevents the formation of peroxy-radicals which can catalyze ring-opening or polymerization at lower temperatures than the thermal rearrangement.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see new olefinic signals in my NMR after leaving the sample in CDCl₃ overnight. What happened?

  • Diagnosis: Acid-Catalyzed Rearrangement.

  • Mechanism: CDCl₃ often contains trace HCl. The cyclobutane ring is acid-sensitive ("spring-loaded"). Protonation can trigger ring expansion or opening even at room temperature.

  • Solution: Filter CDCl₃ through basic alumina before use, or switch to Benzene-d6 (non-acidic) for storage and analysis.

Q2: My yield is low, and I see a broad baseline in the NMR (polymerization).

  • Diagnosis: Thermal runaway during concentration.

  • Cause: You likely exceeded the

    
     during solvent removal. Even 40°C (standard rotovap bath) can trigger radical polymerization in divinyl systems.
    
  • Solution: Add a radical inhibitor (e.g., BHT, 0.1 mol%) during workup if it does not interfere with the next step. Strictly follow Protocol A .

Q3: I am trying to synthesize a trans-divinylcyclobutane, but I keep isolating the cyclooctadiene product.

  • Diagnosis: Isomerization-Rearrangement Cascade.

  • Mechanism: The trans isomer is thermodynamically more stable than the cis, but if you heat it to drive a reaction, you may cross the barrier for trans-to-cis isomerization. Once cis forms, it immediately rearranges (Cope) to the cyclooctadiene.

  • Solution: Lower the reaction temperature and use a catalyst (e.g., Pd(0) or Ni(0)) to form the VCB, rather than thermal conditions.

Module 4: Mechanism & Logic Visualization

Diagram 1: The Thermal Landscape (Stability vs. Reactivity)

This diagram illustrates the energy barriers. Note the "Thermal Cliff" where cis-divinyl systems exist.

ThermalLandscape cluster_handling Handling Implications VCB_Trans Trans-Divinylcyclobutane (Metastable) Transition_Iso Isomerization Barrier (~35 kcal/mol) VCB_Trans->Transition_Iso Heat (>100°C) VCB_Cis Cis-Divinylcyclobutane (Unstable Intermediate) Transition_Iso->VCB_Cis Fast Transition_Cope Cope Barrier (~23 kcal/mol) VCB_Cis->Transition_Cope Spontaneous (>15°C) Product 1,5-Cyclooctadiene (Thermodynamic Sink) Transition_Cope->Product Irreversible

Caption: Energy landscape of divinylcyclobutane rearrangement. Note that the Cis-isomer (red) has a negligible barrier to rearrangement, necessitating sub-zero handling.

Diagram 2: Handling Decision Tree

Follow this logic flow to determine your experimental setup.

HandlingLogic Start Identify Precursor Type IsDivinyl Is it a 1,2-Divinyl System? Start->IsDivinyl IsCis Stereochemistry is Cis? IsDivinyl->IsCis Yes Protocol_Std Standard Handling (Max Temp 50°C) Store at 4°C IsDivinyl->Protocol_Std No (Mono-vinyl) Protocol_Cold PROTOCOL A: Cold Chain (Max Temp 0°C) Store at -80°C IsCis->Protocol_Cold Yes (Critical Risk) Protocol_Cool PROTOCOL B: Cool Handling (Max Temp 25°C) Store at -20°C IsCis->Protocol_Cool No (Trans isomer)

Caption: Decision matrix for selecting the appropriate isolation and storage protocol based on precursor substitution.

References

  • Vogel, E. (1960).[1] "Valence Isomerization of cis-1,2-Divinylcyclobutane." Angewandte Chemie, 72(1), 4-25. Link

    • Foundational paper establishing the low thermal barrier for cis-divinylcyclobutane rearrangement.
  • Baldwin, J. E., & Burrell, R. C. (2001). "Stereochemistry of Thermal Vinylcyclobutane-to-Cyclohexene Rearrangements." Journal of the American Chemical Society, 123(27), 6718–6719. Link

    • Definitive kinetic data on activ
  • Wender, P. A., et al. (1995). "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Vinylcyclobutanes." Journal of the American Chemical Society, 117(1), 4720–4721. Link

    • Establishes the context for using these precursors in metal-catalyzed synthesis versus thermal rearrangement.
  • Doering, W. v. E., & Roth, W. R. (1963). "The Overlap of Two Allyl Radicals: A Cope Rearrangement." Tetrahedron, 19(5), 715-737. Link

    • Mechanistic grounding for the diradical transition st

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Unreacted Malonate in Cyclobutane Carboxylic Acid Synthesis

This guide offers troubleshooting and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted malonic esters during the synthesis of cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers troubleshooting and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted malonic esters during the synthesis of cyclobutane carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My crude NMR spectrum shows a significant amount of unreacted diethyl malonate after the synthesis of cyclobutane-1,1-dicarboxylic acid. What's the most direct way to remove it?

A1: The optimal removal method depends on the subsequent steps of your synthesis. If you are proceeding directly to hydrolysis and decarboxylation, the unreacted diethyl malonate can often be addressed during the workup of that stage. However, if isolation of the intermediate cyclobutane-1,1-dicarboxylic acid is required, an acid-base extraction is the most effective method.[1][2] This technique leverages the acidic nature of the carboxylic acid to separate it from the neutral ester.[3][4]

Q2: Can I use a simple water wash to get rid of the unreacted diethyl malonate?

A2: A simple aqueous wash is generally not effective for removing diethyl malonate due to its limited solubility in water.[5][6] A more effective approach is to use a dilute basic solution to convert the target carboxylic acid into a water-soluble salt, thereby separating it from the water-insoluble diethyl malonate.[5]

Q3: Is there a risk of hydrolyzing my desired ester product or the unreacted malonate during a basic wash?

A3: Yes, there is a risk of ester hydrolysis, especially with strong bases like sodium hydroxide.[1] To mitigate this, it is recommended to use a mild base such as sodium bicarbonate or sodium carbonate.[2][5] Performing the wash quickly and at low temperatures, for instance, in an ice bath, will further minimize the risk of unwanted hydrolysis.[5]

Q4: Fractional distillation is often suggested for separating liquids with different boiling points. Is this a viable option here?

A4: While fractional distillation is a powerful technique, it is more suitable for separating the final cyclobutanecarboxylic acid from any remaining diethyl malonate, as their boiling points are relatively close (191.5–193.5 °C for cyclobutanecarboxylic acid and 199 °C for diethyl malonate).[7][8] For the intermediate cyclobutane-1,1-dicarboxylic acid, which is a solid, distillation is not an appropriate method.

Troubleshooting Guide

Issue: Persistent Malonate Contamination in the Final Product (Cyclobutane Carboxylic Acid)

This common issue arises when unreacted diethyl malonate is carried through the hydrolysis and decarboxylation steps. The similar boiling points of cyclobutane carboxylic acid and diethyl malonate make simple distillation challenging.

Underlying Cause: The boiling point of cyclobutane carboxylic acid is approximately 191.5–193.5 °C, while diethyl malonate boils at 199 °C.[7][8] This small difference makes a clean separation by simple distillation difficult.

Solutions:

  • Protocol 1: Acid-Base Extraction

  • Protocol 2: Fractional Vacuum Distillation

  • Protocol 3: Column Chromatography

Detailed Protocols

Protocol 1: Removal by Basic Aqueous Wash (Acid-Base Extraction)

This is the most common and effective method for separating cyclobutane carboxylic acid from unreacted diethyl malonate. It relies on the conversion of the carboxylic acid to its water-soluble carboxylate salt.

Rationale: Cyclobutane carboxylic acid, being an acid, will react with a base to form a salt. This salt is ionic and therefore highly soluble in water. Diethyl malonate, an ester, is a neutral compound and will remain in the organic phase.[1][3]

Experimental Workflow:

Caption: Workflow for Fractional Vacuum Distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Charging the Flask: Place the crude cyclobutane carboxylic acid containing diethyl malonate into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Carefully and slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • The first fraction will be enriched in any lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of cyclobutane carboxylic acid at the given pressure, change the receiving flask to collect the purified product.

    • The final fraction will contain the higher-boiling diethyl malonate.

Protocol 3: Column Chromatography

For small-scale reactions or when very high purity is required, column chromatography is a suitable method.

Rationale: Silica gel, a polar stationary phase, will interact more strongly with the more polar cyclobutane carboxylic acid than with the less polar diethyl malonate. This difference in interaction allows for their separation.

Experimental Workflow:

Caption: Workflow for Column Chromatography.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a chromatography column with silica gel slurried in an appropriate non-polar solvent (e.g., hexanes). [5]2. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. [5]3. Elution: Begin eluting with a solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. [5]The less polar diethyl malonate will elute first, followed by the more polar cyclobutane carboxylic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them using a technique like Thin Layer Chromatography (TLC) to determine which fractions contain the pure product. [5]5. Isolation: Combine the pure fractions and remove the solvent under reduced pressure. [5]

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKaWater Solubility
Cyclobutane Carboxylic Acid 100.12 [9]191.5–193.5 [7]-7.5 [7]~4.79Very soluble [10]
Diethyl Malonate 160.17 [11]199 [8]-50 [8]~13 [12]Slightly soluble [6]
Cyclobutane-1,1-dicarboxylic acid 144.13 [13]N/A156-158 [14]pK1: 3.13, pK2: 5.88 [13]Soluble

References

  • Technical Support Center: Purification of Products from Diethyl Malonate Reactions - Benchchem. (n.d.).
  • Diethyl Malonate - SYNTHETIKA. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
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Optimization

controlling regioselectivity in functionalization of the vinyl group vs carboxylic acid

A Guide for Researchers on the Selective Functionalization of Vinyl Groups vs. Carboxylic Acids Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Selective Functionalization of Vinyl Groups vs. Carboxylic Acids

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently partner with researchers navigating the complexities of synthetic chemistry. A recurring challenge is achieving regioselectivity in molecules bearing multiple reactive sites, particularly the vinyl group and the carboxylic acid. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide both foundational knowledge and actionable solutions for your experiments. We will explore the causality behind experimental choices, empowering you to design robust, selective, and high-yielding transformations.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of vinyl and carboxylic acid functionalities.

Q1: What is the intrinsic difference in reactivity between a vinyl group and a carboxylic acid?

A1: The two functional groups exhibit fundamentally different chemical reactivity.

  • Carboxylic Acid (-COOH): The most prominent feature is the acidic proton (pKa ~4-5), which is readily abstracted by bases.[1] This makes the group susceptible to acid-base reactions. The carbonyl carbon is electrophilic, but less so than in ketones or aldehydes, and can be attacked by strong nucleophiles. The hydroxyl group can also act as a nucleophile. Typical reactions include deprotonation, esterification, amidation, and reduction to an alcohol.[2]

  • Vinyl Group (-CH=CH₂): This is an electron-rich pi system. It readily undergoes electrophilic addition reactions (e.g., with halogens, H-X) and can participate in a wide array of transition-metal-catalyzed processes like hydrogenation, hydroboration, and cross-coupling reactions.[3][4] In conjugated systems like acrylic acid, the double bond is electron-deficient and becomes susceptible to nucleophilic (Michael) addition.[5][6]

Q2: Can I functionalize the vinyl group with an electrophile without affecting the carboxylic acid?

A2: Yes, this is often feasible. Many electrophilic additions to alkenes (e.g., halogenation with Br₂) occur under conditions that do not significantly affect the carboxylic acid group. However, the acidic proton of the carboxylic acid can interfere with certain reagents, particularly organometallics or strong bases that might be used in subsequent steps. For acid-sensitive reactions, protection of the carboxylic acid is the most robust strategy.[7][8]

Q3: My starting material is acrylic acid. Why does it behave differently from a simple alkene or carboxylic acid?

A3: In acrylic acid and its derivatives, the vinyl group and the carboxylic acid are conjugated. This electronic communication alters their reactivity:

  • The carbonyl group acts as an electron-withdrawing group, polarizing the C=C double bond.

  • This makes the β-carbon electrophilic and susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles.[6]

  • This is in contrast to isolated (non-conjugated) vinyl groups, which are typically attacked by electrophiles. This inherent reactivity is critical to consider when planning your synthesis.[5]

Section 2: Troubleshooting Selective Functionalization

This section provides solutions to common problems encountered during these transformations.

Scenario 1: Attempting to Functionalize the Vinyl Group

Q4: I'm trying to perform a Heck reaction on the vinyl group, but I'm getting low yield and decomposition. The carboxylic acid seems to be interfering. What should I do?

A4: This is a classic chemoselectivity problem. The acidic proton of the carboxylic acid can interfere with the basic conditions often used in Heck coupling, and the carboxylate may coordinate to the metal center in an undesired fashion.

Troubleshooting Workflow:

G start Problem: Low Yield in Heck Reaction step1 Step 1: Protect the Carboxylic Acid start->step1 Primary Strategy alt_step1 Alternative: Optimize Reaction Conditions (Less Reliable) start->alt_step1 If Protection is Not an Option step2 Convert -COOH to an ester (e.g., Methyl or Benzyl) step1->step2 step3 Perform Heck Reaction on the protected substrate step2->step3 step4 Step 2: Deprotect the ester to reveal the Carboxylic Acid step3->step4 step5 Success: Selective vinyl functionalization achieved step4->step5 alt_step2 Screen different bases (e.g., organic bases like Et3N vs. inorganic like K2CO3) alt_step1->alt_step2 alt_step3 Use additives like Pivalic Acid (PivOH) to modulate the catalytic cycle alt_step1->alt_step3

Caption: Decision workflow for troubleshooting a problematic Heck reaction.

Detailed Protocol: Protection-Functionalization-Deprotection

  • Protection (Esterification): Convert the carboxylic acid to a methyl or benzyl ester. For example, reacting the starting material with methanol and a catalytic amount of sulfuric acid is a straightforward method for methylation.[1]

  • Heck Reaction: Perform the Heck coupling on the esterified substrate. The absence of the acidic proton should lead to a cleaner reaction and higher yield.

  • Deprotection (Hydrolysis): Cleave the ester to regenerate the carboxylic acid. Methyl esters can be hydrolyzed under basic conditions (e.g., NaOH in MeOH/H₂O), while benzyl esters can be conveniently removed by catalytic hydrogenation (H₂/Pd-C), a condition that would also reduce the vinyl group if it were still present.[7][9] This highlights the importance of planning the sequence of steps.

Q5: I want to selectively hydrogenate the vinyl group. Will the carboxylic acid be affected?

A5: Generally, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon, Pd/C, catalyst) is highly selective for reducing C=C double bonds over carboxylic acids.[3] Carboxylic acid reduction requires much harsher conditions (e.g., with strong hydrides like LiAlH₄). Therefore, you can typically perform this transformation with high chemoselectivity.

Recommended Conditions for Selective Hydrogenation:

ParameterRecommended ConditionRationale & Citation
Catalyst 5-10 mol% Pd/CA standard, effective catalyst for alkene hydrogenation.[3]
Solvent Methanol, Ethanol, or Ethyl AcetateProtic solvents are often effective for this transformation.
Hydrogen H₂ gas (from 1 atm balloon to 50 psi)Mild pressure is usually sufficient for vinyl group reduction.
Temperature Room TemperatureThe reaction is typically efficient without heating.
Scenario 2: Attempting to Functionalize the Carboxylic Acid

Q6: I am trying to form an amide from my carboxylic acid, but the vinyl group is reacting with my amine nucleophile (Michael Addition). How can I prevent this?

A6: This side reaction is common when using conjugated systems like acrylic acid derivatives, especially with amine nucleophiles.[6] The solution is to activate the carboxylic acid under conditions that do not promote conjugate addition.

Recommended Strategy: Use of Coupling Agents

Instead of trying to form the amide under harsh conditions (e.g., high heat), use a peptide coupling agent.

  • Choose a Coupling Agent: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are designed to activate carboxylic acids for nucleophilic attack under mild conditions.[10]

  • Mechanism Insight: These agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more electrophilic at the carbonyl carbon than the vinyl β-carbon.

  • Procedure:

    • Dissolve your vinyl-containing carboxylic acid in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add the coupling agent (e.g., 1.1 equivalents of EDC).

    • Add your amine (1.0-1.2 equivalents).

    • Stir at room temperature. The reaction is often complete within a few hours. This method avoids the basic conditions or high temperatures that favor Michael addition.

Section 3: The Power of Orthogonal Protection

When a multi-step synthesis requires functionalizing both groups at different stages, an orthogonal protection strategy is the most powerful approach.[11]

Q7: What is an orthogonal protecting group strategy and how does it apply here?

A7: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[11][12] This is achieved by choosing groups that are cleaved under mutually exclusive conditions (e.g., one is acid-labile, the other is removed by hydrogenation).

Illustrative Orthogonal Strategy:

G sub Substrate (Vinyl & COOH) p1 Protect COOH (e.g., as Benzyl Ester) sub->p1 BnBr, Base prot_cooh Vinyl & COOBn p1->prot_cooh p2 Protect Vinyl (Hypothetical PG-V) react_v Functionalize Vinyl (e.g., Epoxidation) prot_cooh->react_v func_v_prot_cooh Epoxide & COOBn react_v->func_v_prot_cooh deprot_c Deprotect COOBn (H₂, Pd/C) func_v_prot_cooh->deprot_c final_prod Final Product (Epoxide & COOH) deprot_c->final_prod caption Orthogonal Strategy: Functionalize the vinyl group first, then deprotect the carboxylic acid. Cleavage of the Benzyl (Bn) ester via hydrogenation does not affect the epoxide.

Caption: An orthogonal protection workflow for selective synthesis.

Table of Common Carboxylic Acid Protecting Groups & Cleavage Conditions:

Protecting GroupIntroduction Reagent(s)Cleavage ConditionsOrthogonal To
Methyl Ester MeOH, H⁺ (cat.)Saponification (e.g., NaOH, LiOH)Acid-labile groups (e.g., Boc, t-Butyl ester), Hydrogenolysis
tert-Butyl (tBu) Ester Isobutylene, H⁺ (cat.)Acidic conditions (e.g., TFA in DCM)Base-labile groups, Hydrogenolysis (e.g., Cbz, Benzyl ester)
Benzyl (Bn) Ester Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Acid- and base-labile groups
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF) or mild acidMost other groups; very labile

By carefully selecting a protecting group for the carboxylic acid from the table above, you can perform a wide range of reactions on the vinyl group (oxidation, reduction, metathesis, etc.) and then selectively deprotect the acid at the desired step.[8][9]

References
  • Protecting Groups. (n.d.). Organic Chemistry Group, University of Colorado Boulder.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Miura, M., et al. (2008).
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  • Korneeva, E.V., et al. (2021).
  • Goossen, L.J., et al. (2005). Regiocontrolled Ru-catalyzed addition of carboxylic acids to alkynes: practical protocols for the synthesis of vinyl esters.
  • Zhu, L., et al. (2022). Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis. Angewandte Chemie.
  • Zuo, Z., & MacMillan, D.W.C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society.
  • Kocienski, P.J. (1994). Protecting Groups. Thieme.
  • Wang, Y., et al. (2017). Enantioselective insertion of vinyl diazoacetates into O–H bonds of carboxylic acids. New Journal of Chemistry.
  • Ismayilov, R.H., et al. (2023). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters.
  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds, School of Chemistry.
  • Stepanov, A.A., et al. (2023). The concept of Gallium-controlled double C–H functionalization of aliphatic CH2-groups driven by Vinyl carbocations.
  • Protecting group. (2024). In Wikipedia.
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  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Synthink.
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  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Ismayilov, R.H., et al. (2023). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters.
  • Peptide Synthesis. (n.d.). LibreTexts Chemistry.
  • Wang, Z., et al. (2024). Catalytic Remote Dihalogenation of Alkenes Induced by Transposition of Esters. Journal of the American Chemical Society.
  • Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. (2025). Benchchem.
  • Regioselectivity issues in the functionalization of the indolizine core. (2025). Benchchem.
  • Protecting Agents. (n.d.). Tokyo Chemical Industry (TCI).
  • Knowlden, S.W., & Popp, B.V. (2018). Regioselective Boracarboxylation of α-Substituted Vinyl Arenes. The Journal of Organic Chemistry.
  • de Mattos, M.C.S., et al. (2007).
  • Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
  • Acrylic Acid and Derivatives. (2015). Ullmann's Encyclopedia of Industrial Chemistry.
  • Zhang, L., et al. (2020).
  • Acrylic acid. (2024). In Wikipedia.
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  • Liu, Z., & Brown, M.K. (2019). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society.
  • Liu, Z., & Brown, M.K. (2019). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Differentiating Challenging Isomers: 1-Vinylcyclobutane-1-carboxylic Acid vs. Cyclohexadiene Carboxylic Acids by NMR Spectroscopy

Introduction: The Isomer Challenge In drug development and natural product synthesis, the unambiguous structural elucidation of organic molecules is paramount. Constitutional isomers—molecules sharing the same molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

In drug development and natural product synthesis, the unambiguous structural elucidation of organic molecules is paramount. Constitutional isomers—molecules sharing the same molecular formula but differing in atomic connectivity—often exhibit vastly different chemical and biological properties.[1] A compelling analytical challenge arises when distinguishing between compact, strained ring systems and more conventional unsaturated cyclic structures. This guide provides an in-depth, data-supported comparison of 1-vinylcyclobutane-1-carboxylic acid and its constitutional isomers, specifically cyclohexa-1,3-diene-1-carboxylic acid and cyclohexa-1,4-diene-1-carboxylic acid (all C₇H₈O₂), using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond simple data listing to explain the causality behind experimental choices, presenting a self-validating workflow for confident structural assignment.

Foundational Analysis: Molecular Structures and Predicted Spectral Differences

The first step in any NMR-based structural problem is to analyze the candidate structures to hypothesize where their spectra will diverge.[2][3] The fundamental differences in ring size, unsaturation, and symmetry between our target molecules are the keys to their differentiation.

G cluster_0 1-Vinylcyclobutane-1-carboxylic acid cluster_1 Cyclohexa-1,3-diene-1-carboxylic acid cluster_2 Cyclohexa-1,4-diene-1-carboxylic acid A B C

Caption: Candidate constitutional isomers with the molecular formula C₇H₈O₂.

  • 1-Vinylcyclobutane-1-carboxylic acid: Features a strained four-membered ring, a quaternary sp³ carbon, and an exocyclic vinyl group (-CH=CH₂). The presence of the small ring significantly influences the chemical shifts of adjacent protons and carbons.

  • Cyclohexa-1,3-diene-1-carboxylic acid: Contains a six-membered ring with two conjugated endocyclic double bonds. All four olefinic protons are within the ring system.

  • Cyclohexa-1,4-diene-1-carboxylic acid: Possesses a six-membered ring with two isolated endocyclic double bonds, giving the molecule a higher degree of symmetry.

The Power of 1D NMR: ¹H, ¹³C, and DEPT Analysis

One-dimensional NMR provides the initial, high-level overview of the molecule's electronic and structural environment.

¹H NMR: A First Look at the Proton Landscape

The proton NMR spectrum offers immediate, visually distinct clues based on chemical shift, integration, and splitting patterns.

  • 1-Vinylcyclobutane-1-carboxylic acid:

    • Vinyl System (3H): Expect a characteristic AMX spin system between 5.0-6.5 ppm. The geminal protons (=CH₂) will show a small coupling constant (J ≈ 1-3 Hz), while the cis (J ≈ 6-12 Hz) and trans (J ≈ 12-18 Hz) couplings to the lone vinyl proton (-CH=) will be diagnostically different.[1]

    • Cyclobutane Protons (4H): These aliphatic protons will appear further upfield, likely in a complex, overlapping region between 1.8-2.8 ppm.

    • Carboxylic Acid (1H): A broad singlet, typically >10 ppm.

  • Cyclohexadiene Isomers:

    • Olefinic Protons (4H): All olefinic protons are part of the ring and will appear in the 5.5-7.0 ppm range. The specific splitting patterns will be complex due to multiple vicinal and allylic couplings within the ring.

    • Aliphatic Protons (3H): The allylic -CH₂- protons will resonate around 2.2-3.0 ppm.[4] The lone allylic CH in the 1,3-diene will be further downfield.

    • Key Differentiator: The absence of the distinct three-proton AMX vinyl pattern immediately rules out the cyclobutane structure. Distinguishing between the diene isomers requires closer inspection of the olefinic region's symmetry and coupling.

¹³C NMR and DEPT: Counting and Categorizing Carbons

Carbon NMR, especially when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count of carbon types (C, CH, CH₂, CH₃), which is often the most powerful tool for distinguishing constitutional isomers.[5][6][7][8]

  • DEPT Experiment: This technique uses different pulse angles (e.g., 45°, 90°, 135°) to differentiate carbon signals based on the number of attached protons.[6][9] A DEPT-135 experiment is particularly useful, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks, while quaternary (C) carbons are absent.[9]

  • Comparative Analysis:

    • 1-Vinylcyclobutane-1-carboxylic acid:

      • Total Signals: 7 unique carbons are expected.

      • Quaternary (C): 2 signals (the carboxylic C=O and the C1 of the cyclobutane).

      • Methine (CH): 1 signal (the vinylic -CH=).

      • Methylene (CH₂): 3 signals (two from the cyclobutane ring and the vinylic =CH₂). This is a critical fingerprint. The presence of three distinct CH₂ signals is unique to this isomer.

    • Cyclohexa-1,3-diene-1-carboxylic acid:

      • Total Signals: 7 unique carbons.

      • Quaternary (C): 2 signals (C=O and C1 of the ring).

      • Methine (CH): 3 signals (all olefinic).

      • Methylene (CH₂): 1 signal (the lone sp³ CH₂ in the ring).

    • Cyclohexa-1,4-diene-1-carboxylic acid:

      • Total Signals: Due to symmetry, fewer than 7 signals are expected. We predict 5 unique carbons.

      • Quaternary (C): 2 signals (C=O and C1).

      • Methine (CH): 2 signals (representing the four olefinic protons).

      • Methylene (CH₂): 1 signal (representing the two sp³ CH₂ groups).

The DEPT-135 spectrum provides an unambiguous distinction: the cyclobutane isomer will uniquely display three CH₂ signals , one of which will be inverted. The diene isomers will show only one inverted CH₂ signal.

The Definitive Answer: 2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments confirm atomic connectivity, leaving no room for doubt. This represents a self-validating system where the hypotheses from 1D spectra are rigorously tested.

Caption: A logical workflow for isomer differentiation using NMR spectroscopy.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton (J-coupling) correlations.[10]

    • For the cyclobutane: It will clearly show the correlation between the three protons of the isolated vinyl group. It will also show the coupling network within the four-membered ring. Crucially, no correlation will exist between the vinyl protons and the ring protons.

    • For the dienes: It will reveal a continuous network of coupled protons around the ring, linking the olefinic and allylic protons together.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made from 1D spectra.[10] For example, it will definitively link the proton signals in the 5.0-6.5 ppm range to the sp² carbon signals of the vinyl group in the cyclobutane isomer.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the final piece of the puzzle, revealing correlations between protons and carbons over two to three bonds. It is essential for mapping out the molecular skeleton, especially around non-protonated (quaternary) centers.

    • The "Smoking Gun" for 1-Vinylcyclobutane-1-carboxylic acid: The protons of the vinyl group will show a 2- and 3-bond correlation to the quaternary C1 of the cyclobutane ring. Similarly, protons on the cyclobutane ring (at C2 and C4) will show a correlation to the carboxylic carbon (C=O). These specific long-range connections are unique to this isomer and provide irrefutable proof of its structure.

Comparative Data Summary

The following table summarizes the key diagnostic NMR features that enable a clear and confident differentiation between the isomers.

NMR Feature1-Vinylcyclobutane-1-carboxylic acidCyclohexa-1,3-diene-1-carboxylic acidCyclohexa-1,4-diene-1-carboxylic acid
¹H Vinyl System Yes (Distinct 3H AMX system, ~5-6.5 ppm)No (All olefinic protons in-ring)No (All olefinic protons in-ring)
¹³C Signal Count 775 (due to symmetry)
Quaternary Carbons 2 (C=O, C-ring)2 (C=O, C-ring)2 (C=O, C-ring)
CH Carbons 1 (vinylic)3 (olefinic)2 (olefinic)
CH₂ Carbons 3 (2 ring, 1 vinylic)1 (allylic)1 (allylic)
Key COSY Correlation Isolated vinyl spin systemContinuous ring spin systemContinuous ring spin system
Key HMBC Correlation Vinyl protons ↔ Quaternary ring carbonOlefinic/Allylic protons ↔ Quaternary ring carbonOlefinic/Allylic protons ↔ Quaternary ring carbon

Experimental Protocol

This section provides a standardized workflow for acquiring the necessary data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Use a solvent containing a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).[11][12]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans. Ensure the spectral width covers the range from -1 to 15 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.

    • DEPT-135: Acquire a DEPT-135 spectrum using standard instrument parameters. This experiment is crucial and should always be performed.

  • 2D Spectra Acquisition:

    • gCOSY: Acquire a gradient-selected COSY spectrum. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

    • gHSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹JCH coupling (~145 Hz).

    • gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (²JCH, ³JCH). Set the long-range coupling delay to optimize for J ≈ 8-10 Hz.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum using the solvent signal or TMS.

    • Integrate the ¹H spectrum and analyze the multiplicities.

    • Analyze cross-peaks in the 2D spectra to establish connectivity.

Conclusion

While 1-vinylcyclobutane-1-carboxylic acid and its cyclohexadiene isomers share the same molecular formula, their NMR spectra are profoundly different. A systematic approach, beginning with the analysis of unique proton environments in the ¹H spectrum and the definitive carbon-type count from a ¹³C DEPT experiment, provides a rapid and reliable method of differentiation. The unique three-CH₂ signature in the DEPT spectrum of the cyclobutane isomer is a particularly robust diagnostic tool. For absolute confirmation, 2D NMR techniques like COSY and HMBC provide an irrefutable map of the molecular framework, allowing researchers and drug development professionals to assign complex isomeric structures with the highest degree of confidence.

References

  • Chemistry LibreTexts. (2020). 12.12: ¹³C NMR Spectroscopy and DEPT. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Chemistry LibreTexts. (2019). 13.6: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Columbia University. DEPT | NMR Core Facility. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • Teixeira, C., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 819-824. Available at: [Link]

  • Scribd. EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. Available at: [Link]

  • Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C₄H₈O₂ by ¹H NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Available at: [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

  • ResearchGate. 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Available at: [Link]

  • Chegg. How can you use 1H NMR to help distinguish between the following isomers?. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • SpringerLink. Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • ScienceDirect. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 19, 1134-1144. Available at: [Link]

  • SpectraBase. Cyclohexene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-ethenylcyclobutane-1-carboxylic acid

Core Hazard Assessment: Understanding the Risk 1-ethenylcyclobutane-1-carboxylic acid, due to its carboxylic acid moiety, should be treated as a corrosive and irritant compound. Structurally similar molecules are known t...

Author: BenchChem Technical Support Team. Date: February 2026

Core Hazard Assessment: Understanding the Risk

1-ethenylcyclobutane-1-carboxylic acid, due to its carboxylic acid moiety, should be treated as a corrosive and irritant compound. Structurally similar molecules are known to cause significant skin irritation, serious eye damage, and respiratory tract irritation.[1][2][3] The primary routes of exposure and associated risks are:

  • Dermal Contact: Can cause skin irritation, redness, or chemical burns upon direct contact.[4][5]

  • Ocular Contact: Poses a high risk of serious eye damage, potentially leading to permanent injury.[1][6] Splashes are a significant hazard.

  • Inhalation: Vapors or aerosols may cause respiratory irritation.[1][7] Handling the substance as a solid powder could also generate dust, posing an inhalation risk.[4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is directly dependent on the scale and nature of the procedure being performed. The following table summarizes the minimum required PPE.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<10 mL) Solution Handling ANSI Z87.1-compliant safety goggles.Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Chemical-resistant lab coat.Work within a certified chemical fume hood.
High-Volume (>10 mL) or Solid Handling Safety goggles and a full-face shield.[4][5]Thicker, chemical-resistant gloves (e.g., Neoprene or Butyl rubber).Chemical-resistant lab coat and a chemical-resistant apron.[6][8]Work within a certified chemical fume hood.
Potential for Aerosol Generation Safety goggles and a full-face shield.Thicker, chemical-resistant gloves (e.g., Neoprene or Butyl rubber).Chemical-resistant lab coat and a chemical-resistant apron.Work within a certified chemical fume hood.
Causality Behind PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to form a seal around the eyes, preventing entry of liquids from splashes. A face shield is added in higher-risk scenarios to protect the entire face from splashes that could bypass goggles.[5][6]

  • Hand Protection: Nitrile gloves offer good protection against incidental splashes of many organic acids, but for prolonged contact or when handling larger volumes, more robust materials like neoprene or butyl rubber are necessary.[5] Always inspect gloves for defects before use and remove them promptly and properly after handling.

  • Body Protection: A standard lab coat protects personal clothing and underlying skin from minor spills. A chemical-resistant apron provides an additional, impermeable barrier when handling larger quantities where the risk of a significant splash is higher.[4][8]

  • Respiratory Protection: The primary method for mitigating inhalation hazards is to use an engineering control, specifically a chemical fume hood.[4][9] A respirator should only be used as a last resort when a fume hood is not feasible and only within the context of a formal respiratory protection program managed by your EHS department.[5]

Experimental Workflow: Safe Handling Protocol

This protocol ensures a self-validating system of safety checks and procedures.

  • Pre-Operational Safety Check:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Locate the nearest safety shower and eyewash station. Ensure the pathway is unobstructed.[6]

    • Have an acid-specific spill kit readily available.[4]

  • Donning PPE:

    • Don PPE in the following order: lab coat/apron, safety goggles, face shield (if required), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Chemical Handling:

    • Conduct all manipulations of 1-ethenylcyclobutane-1-carboxylic acid exclusively within the chemical fume hood.[8]

    • When weighing a solid, do so in the fume hood to contain any dust.

    • When transferring liquids, keep containers low and pour slowly to minimize splashing.

    • Keep all containers of the chemical sealed when not in immediate use.

  • Post-Handling & Decontamination:

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

    • Doff (remove) PPE in the reverse order of donning, being careful to avoid contaminating skin. Remove gloves last using a technique that prevents touching the outer surface with bare hands.

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Begin Task Assessment fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop  No   quantity Assess Quantity & Form (Solid vs. Liquid) fume_hood->quantity  Yes   low_vol Low Volume (<10 mL) & No Aerosol Risk quantity->low_vol Low Risk high_vol High Volume (>10 mL) or Solid Form quantity->high_vol High Risk ppe_low Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_vol->ppe_low ppe_high Required PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - Lab Coat & Apron high_vol->ppe_high proceed Proceed with Handling Protocol ppe_low->proceed ppe_high->proceed

Caption: PPE selection workflow for 1-ethenylcyclobutane-1-carboxylic acid.

Operational Plan for Waste Disposal

Improper disposal can lead to environmental contamination and pose a risk to others. Always follow your institution's specific hazardous waste procedures.

For Small Quantities (e.g., <100 mL of a dilute <5% solution):

This procedure should only be performed if explicitly permitted by your EHS department.[10]

  • Work in a Fume Hood: Wear the full PPE ensemble as described for high-volume handling.

  • Dilution: Slowly add the acidic waste to a large beaker containing cold water (at least a 1:10 ratio of waste to water). Never add water to acid.[8]

  • Neutralization: While stirring, slowly add a weak base, such as a saturated sodium bicarbonate solution, to the diluted waste.[10] Monitor the pH using indicator strips or a calibrated pH meter. Be prepared for gas evolution (CO2).

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[10]

  • Drain Disposal: If permitted, flush the neutralized solution down a sanitary sewer drain with a large volume of running water (at least a 100-fold excess).[10][11]

For Large Quantities or Concentrated Waste:
  • Do Not Neutralize: Do not attempt to neutralize large volumes or concentrated forms of the acid waste.

  • Collect Waste: Collect the waste in a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Ensure the label clearly identifies the contents as "Hazardous Waste: 1-ethenylcyclobutane-1-carboxylic acid" and includes any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from bases and other incompatible materials.[4]

  • Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed chemical waste contractor.[10]

References

  • Corrosives | Research Safety - University of Kentucky. (n.d.). University of Kentucky. Retrieved February 24, 2026, from [Link]

  • 1-Ethylcyclobutane-1-carboxylic acid | C7H12O2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025, July 21). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved February 24, 2026, from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved February 24, 2026, from [Link]

  • Acceptable Drain Disposal Procedures. (n.d.). USDA ARS. Retrieved February 24, 2026, from [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip. Retrieved February 24, 2026, from [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. (2026, February 10). Accio. Retrieved February 24, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific (Cyclobutanecarboxylic acid). (n.d.). Fisher Scientific. Retrieved February 24, 2026, from [Link]

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